molecular formula C9H8Cl2N2O2 B1607782 3-chloro-N'-(2-chloroacetyl)benzohydrazide CAS No. 63002-49-3

3-chloro-N'-(2-chloroacetyl)benzohydrazide

Cat. No.: B1607782
CAS No.: 63002-49-3
M. Wt: 247.07 g/mol
InChI Key: YPRQSTVGQGTHSN-UHFFFAOYSA-N
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Description

3-chloro-N’-(2-chloroacetyl)benzohydrazide is a chemical compound with the molecular formula C9H8Cl2N2O2 and a molecular weight of 247.08 g/mol . It is known for its applications in various fields, including chemistry, biology, and medicine.

Mechanism of Action

Target of Action

The primary target of 3-chloro-N’-(2-chloroacetyl)benzohydrazide is Lysine-specific histone demethylase 1A (LSD1) . LSD1 is a flavin-dependent amine oxidase that specifically demethylates mono- and dimethylated lysine 4 of histone H3 (H3K4me1 and H3K4me2) and plays a key role in the suppression of gene expression .

Mode of Action

3-chloro-N’-(2-chloroacetyl)benzohydrazide interacts with LSD1, inhibiting its activity . This inhibition disrupts the normal demethylation process, leading to changes in the methylation status of histones, particularly H3K4. As a result, the expression of certain genes is altered .

Biochemical Pathways

The compound affects the histone methylation pathways . By inhibiting LSD1, it prevents the demethylation of H3K4me1 and H3K4me2. This alteration in histone methylation status can affect the transcription of various genes, leading to downstream effects on cellular processes .

Result of Action

The inhibition of LSD1 by 3-chloro-N’-(2-chloroacetyl)benzohydrazide leads to changes in gene expression. This can have various molecular and cellular effects, depending on the specific genes affected. For instance, it has been shown to induce cell proliferation arrest in several human cancer cell lines, including lung, colon, pancreas, and breast cancer .

Preparation Methods

The synthesis of 3-chloro-N’-(2-chloroacetyl)benzohydrazide typically involves the reaction of 3-chlorobenzohydrazide with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include maintaining a low temperature to control the exothermic nature of the reaction .

Chemical Reactions Analysis

3-chloro-N’-(2-chloroacetyl)benzohydrazide undergoes various chemical reactions, including:

Common reagents used in these reactions include bases like pyridine and acids like hydrochloric acid. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-chloro-N’-(2-chloroacetyl)benzohydrazide has several scientific research applications:

Comparison with Similar Compounds

3-chloro-N’-(2-chloroacetyl)benzohydrazide can be compared with similar compounds such as:

These comparisons highlight the unique properties of 3-chloro-N’-(2-chloroacetyl)benzohydrazide, making it valuable for specific scientific and industrial applications.

Properties

IUPAC Name

3-chloro-N'-(2-chloroacetyl)benzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2N2O2/c10-5-8(14)12-13-9(15)6-2-1-3-7(11)4-6/h1-4H,5H2,(H,12,14)(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPRQSTVGQGTHSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)NNC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00366572
Record name 3-Chloro-N'-(chloroacetyl)benzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00366572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63002-49-3
Record name 3-Chloro-N'-(chloroacetyl)benzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00366572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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